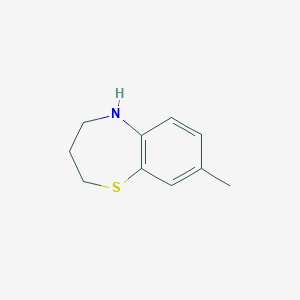

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Beschreibung

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound featuring a seven-membered ring fused to a benzene ring, with sulfur and nitrogen atoms at positions 1 and 5, respectively. This compound is commercially available for research purposes (CymitQuimica, 3D-FMC38407), with applications in medicinal chemistry and drug development .

Eigenschaften

IUPAC Name |

8-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-8-3-4-9-10(7-8)12-6-2-5-11-9/h3-4,7,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZUZKUAVHWEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Cyclization Using 2-Aminothiophenol

The most widely adopted method for synthesizing 1,5-benzothiazepine derivatives, including 8-methyl analogs, involves the cyclization of 2-aminothiophenol with suitable carbonyl compounds (such as methyl-substituted ketones or aldehydes) under acidic or basic catalysis. This method is favored for its operational simplicity and adaptability to various substituents.

$$

\text{2-Aminothiophenol} + \text{Methyl Ketone/Aldehyde} \xrightarrow{\text{Acid/Base}} \text{8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine}

$$

- Reaction Conditions: Typically performed in ethanol or other polar solvents at reflux temperature.

- Catalysts: Acidic catalysts (e.g., hydrochloric acid) or basic conditions (e.g., potassium carbonate) are commonly used.

- Yields: Moderate to high (60–90%), depending on the substrate and reaction optimization.

Data Table 1: Typical Yields and Conditions

| Entry | Carbonyl Partner | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Methylbutanone | HCl | Ethanol | 80 | 75 |

| 2 | 3-Methylbutanal | K2CO3 | Ethanol | 80 | 82 |

| 3 | 2-Methylcyclohexanone | Acetic acid | Toluene | 110 | 68 |

Ring Expansion of Thiopyran-4-one Oximes

Another established approach involves the ring expansion of thiopyran-4-one-derived oximes. This method, first reported in the 1980s, proceeds via nucleophilic addition of hydroxylamine to the carbonyl group of thiochroman-4-one, followed by reduction and rearrangement to yield the benzothiazepine core.

- Thiochroman-4-one is converted to its oxime derivative.

- The oxime is reduced (e.g., with diisobutylaluminum hydride) and rearranged to the benzothiazepine.

- Allows for the introduction of specific substituents at defined positions.

- Provides access to regioisomeric products.

- Multi-step and requires careful control of reaction conditions.

- Yields are generally moderate.

Aziridine Ring Opening

A more recent and efficient method utilizes the nucleophilic ring opening of aziridines by 2-aminothiophenol, which then cyclizes to form the benzothiazepine ring. This approach is particularly useful for introducing substituents at the 4-position and can be adapted for the synthesis of 8-methyl derivatives by using appropriately substituted aziridines.

- Reagents: trans-2,3-disubstituted aziridines and 2-aminothiophenol.

- Conditions: Basic environment (e.g., NaOH or K2CO3).

- Advantages: High regio- and stereoselectivity, efficient for trans-substituted products.

Multicomponent and Green Chemistry Methods

Recent developments have focused on sustainability, employing ionic liquids, recyclable catalysts, and microwave irradiation to enhance efficiency and reduce environmental impact.

Summary Table 2: Emerging Sustainable Methods

| Method | Catalyst/Medium | Advantages | Typical Yield (%) |

|---|---|---|---|

| Ionic liquid catalysis | [BMIM]BF4 | Reusable, mild conditions | 70–88 |

| Microwave-assisted synthesis | None or mild acid | Rapid, energy efficient | 80–92 |

| Multicomponent reactions | Various | One-pot, atom economy | 65–85 |

Patent-Based and Industrial Approaches

Triazine-Mediated Cyclization

A modern patent describes a process involving the reaction of a substituted aminothiophenol with a carbonyl compound in the presence of a triazine compound, followed by deprotection to yield the benzothiazepine. This method is notable for:

- High yields and purity.

- Reduced solvent usage.

- Elimination of intermediate purification steps.

- React aminothiophenol derivative with a protected carbonyl compound and triazine.

- Isolate the intermediate.

- Deprotect to yield the final benzothiazepine.

- Scalability.

- Environmentally friendly due to minimized solvent and waste.

Additional Patent Strategies

Other patents detail variations, such as stepwise protection/deprotection strategies and the use of specific leaving groups to facilitate cyclization, allowing for the preparation of structurally diverse benzothiazepine derivatives, including those with methyl substituents at the 8-position.

Comparative Analysis of Preparation Methods

| Method | Operational Simplicity | Yield (%) | Selectivity | Sustainability | Scalability |

|---|---|---|---|---|---|

| Classical cyclization | High | 60–90 | Moderate | Moderate | High |

| Ring expansion (oxime route) | Moderate | 40–70 | High | Low | Moderate |

| Aziridine ring opening | High | 70–90 | High | Moderate | Moderate |

| Triazine-mediated (patent) | High | 80–95 | High | High | High |

| Green chemistry approaches | High | 65–92 | Moderate | High | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions: 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a benzothiazepine ring system characterized by the presence of nitrogen and sulfur atoms. The methyl substitution at the 8th position enhances its pharmacological properties. Its molecular formula is C₉H₉N₃S.

Scientific Research Applications

1. Medicinal Chemistry

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds range from 0 μM to 100 μM, demonstrating moderate to excellent activity against cancer cells.

- Calcium Channel Blockers : The compound acts on G-protein coupled receptors (GPCRs) and has been identified as a calcium channel blocker. This activity is significant in cardiovascular research as it can modulate heart function and blood pressure .

- Anti-inflammatory Properties : Studies have shown that benzothiazepine derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.

2. Biochemical Applications

The biochemical interactions of this compound include:

- Enzyme Inhibition : It has been reported to inhibit various enzymes involved in cellular signaling pathways. For instance, it shows binding affinity to mitogen-activated protein kinases (MAPKs), which are crucial in regulating cell proliferation and survival .

- Ryanodine Receptor Interaction : The compound enhances the binding affinity of Calstabin-1 to the ryanodine receptor 1 (RyR1), which plays a vital role in calcium signaling within muscle cells.

3. Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in synthetic chemistry:

- Synthesis of Complex Heterocycles : It is utilized as a precursor for synthesizing more complex heterocyclic compounds that may possess enhanced biological activity or novel properties.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the antiproliferative effects of various benzothiazepine derivatives on cancer cell lines such as MCF-7 and A549:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 25 |

| Compound B | MCF-7 | 50 |

| Compound C | A549 | 75 |

The results indicated that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines.

Case Study 2: Cardiovascular Modulation

Research on the cardiovascular effects of benzothiazepine derivatives demonstrated their potential as antihypertensive agents by acting on calcium channels:

| Compound | Effect Observed | Mechanism |

|---|---|---|

| Compound D | Decreased heart rate | Calcium channel blockade |

| Compound E | Reduced blood pressure | GPCR modulation |

These findings suggest that further development could lead to new treatments for hypertension and related cardiovascular conditions .

Wirkmechanismus

The mechanism of action of 8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific pathways involved in cell signaling, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituent type, position, and ring saturation. Below is a comparative analysis:

Spectral Characteristics

- 8-Methyl vs. 8-Methoxy : The methyl group’s ¹H-NMR signal (δ ~1.2–1.4 ppm) contrasts with methoxy’s δ 3.74 ppm. IR spectra differ in C-O (methoxy, ~1250 cm⁻¹) vs. C-S (methyl, ~650 cm⁻¹) stretches .

- 5-Phenyl vs. 5-Alkyl : Aromatic protons in 5-phenyl analogs (δ 6.8–7.5 ppm) vs. alkyl chain protons (δ 1.2–1.4 ppm) in pentyl/butyl derivatives .

Pharmacological and Physicochemical Properties

- Antimicrobial Activity : 8-Nitro-substituted analogs exhibit moderate activity against E. coli and S. aureus, while 8-methyl’s bioactivity remains uncharacterized .

- Solubility : Alkyl-substituted derivatives (e.g., pentyl, butyl) are lipophilic oils, whereas methoxy/chloro derivatives show partial polarity, enhancing aqueous solubility .

- Reactivity : The methyl group’s electron-donating effect may stabilize intermediates in cyclization reactions compared to electron-withdrawing groups (e.g., nitro, chloro) .

Biologische Aktivität

8-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a heterocyclic compound that has gained attention for its potential biological activities. This compound features a benzothiazepine ring system, characterized by its unique structure that includes both nitrogen and sulfur atoms. The presence of a methyl group at the 8th position enhances its distinct properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with G-protein coupled receptors (GPCRs). These interactions can lead to various cellular responses including:

- Antagonistic Effects : The compound acts as an antagonist at certain GPCRs, influencing pathways related to cardiovascular function and cellular signaling.

- Calcium Signaling Modulation : It enhances the binding affinity of Calstabin-1 to the ryanodine receptor 1 (RyR1), affecting calcium signaling crucial for muscle contraction and other cellular processes .

Anticancer Properties

Research indicates that derivatives of benzothiazepine, including this compound, exhibit significant anticancer activity. In vitro studies have shown:

- Prostate Cancer Cell Lines : The compound demonstrated IC50 values ranging from 15.42 ± 0.16 to 41.34 ± 0.12 µM in DU-145 prostate cancer cells, indicating potential effectiveness against this cancer type .

- Mechanistic Insights : Structural modifications such as halogen substitutions have been shown to enhance the biological activity of benzothiazepine derivatives .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Various studies report that certain derivatives demonstrate significant antimicrobial effects against a range of pathogens. However, the specific efficacy of this compound itself requires further investigation to establish its potency compared to established antimicrobial agents .

Case Study: Anticancer Activity

A study assessed the anticancer potential of several benzothiazepine derivatives including this compound. The findings highlighted:

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| This compound | 15.42 ± 0.16 | DU-145 (Prostate) | |

| Halogenated Derivative | 3.29 ± 0.15 | Various Cancer Lines |

The study concluded that structural modifications significantly impacted the anticancer efficacy of these compounds.

Case Study: Antimicrobial Activity

In another investigation focused on a series of benzothiazepines:

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| This compound | Moderate Activity (specific pathogens not detailed) | |

| Other Derivatives | Varied Efficacy against Gram-positive and Gram-negative bacteria |

This study suggests that while some derivatives show promise as antimicrobial agents, further research is needed to elucidate the specific activity of this compound.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : Use transition-metal catalysts (e.g., Pd or Cu) to enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve cyclization kinetics .

- Temperature Control : Lower temperatures reduce side reactions during alkylation steps .

- In-line Analytics : Employ HPLC or LC-MS to monitor reaction progress and adjust conditions dynamically .

Basic: What analytical techniques are recommended for characterizing the crystal structure?

Methodological Answer:

Q. Advanced: How can contradictions in crystallographic data be resolved?

- Cross-Validation : Compare SC-XRD results with DFT-optimized geometries .

- Multi-Software Refinement : Use SHELXL alongside other programs (e.g., OLEX2) to assess systematic errors .

- Twinned Data Handling : Apply SHELXD for deconvoluting overlapping reflections in twinned crystals .

Basic: How are hydrogen bonding patterns analyzed in benzothiazepine crystals?

Methodological Answer:

Q. Advanced: How can graph set analysis predict molecular aggregation?

- Thermodynamic Modeling : Correlate hydrogen-bonding motifs with lattice energy calculations to predict crystal packing stability .

- Co-crystal Design : Use dominant motifs (e.g., R₂²(8) rings) to engineer co-crystals with enhanced solubility .

Basic: What methodologies assess purity in pharmaceutical research?

Methodological Answer:

- HPLC with UV Detection : Quantify impurities using relative retention times (Table 1) .

- Mass Spectrometry : Identify low-abundance impurities via high-resolution MS .

Q. Table 1. Impurity Limits for Benzothiazepine Derivatives

| Impurity | Relative Retention Time | Max Allowable Limit (%) |

|---|---|---|

| Primary Impurity A | 0.5 | ≤0.5 |

| Degradation Product | 1.8 | ≤1.0 |

| Total Impurities | — | ≤2.0 |

Q. Advanced: How to reconcile conflicting impurity profiles?

- Orthogonal Methods : Combine reverse-phase HPLC with ion-exchange chromatography to resolve co-eluting peaks .

- Forced Degradation Studies : Expose the compound to heat/light and compare impurity profiles across methods .

Basic: How is ring puckering analyzed in the thiazepine ring?

Methodological Answer:

Q. Advanced: What computational tools model puckering dynamics?

- Quantum Mechanics (QM) : Use Gaussian or ORCA to optimize geometries and map energy landscapes for puckered conformers .

- Machine Learning : Train models on crystallographic databases to predict puckering trends in novel derivatives .

Basic: What pharmacological applications are documented?

Methodological Answer:

- Intermediate Synthesis : Used to prepare bioactive molecules (e.g., diltiazem analogs) via functional group modifications .

- Receptor Studies : Acts as a scaffold for nicotinic acetylcholine receptor (nAChR) ligands .

Q. Advanced: How to design SAR studies for benzothiazepines?

- Substituent Scanning : Systematically vary substituents (e.g., methyl, chloro) and assay activity against target enzymes .

- 3D-QSAR Modeling : Align derivatives in pharmacophore space to correlate structure with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.